Structural Differentiation from MS-0022: Pyrimidine-2-carboxamide vs. 2-Bromobenzamide Activity
The closest published analog to the target compound is MS-0022 (2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide), which shares the entire 4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl scaffold but replaces the pyrimidine-2-carboxamide with a 2-bromobenzamide group. MS-0022 is an SMO antagonist that inhibits Hedgehog signaling with an IC50 in the low nanomolar range (Shh-Light II reporter assay) and reduces tumor cell growth in PANC-1, SUIT-2, PC-3, and FEMX lines. [1] The target compound's pyrimidine-2-carboxamide motif is associated with PI3K/Akt pathway inhibition in patent documents, suggesting a divergent target profile from MS-0022. No direct head-to-head data between these two compounds are publicly available.
| Evidence Dimension | Target pathway / functional activity |
|---|---|
| Target Compound Data | No public IC50 or Kd data available; scaffold patented for PI3K/Akt inhibition [2] |
| Comparator Or Baseline | MS-0022 (2-bromobenzamide analog): Hedgehog pathway inhibition IC50 in low nM range (Shh-Light II assay); growth inhibition in PANC-1, SUIT-2, PC-3, FEMX cells [1] |
| Quantified Difference | Cannot be calculated; target profiles likely non-overlapping based on structural divergence |
| Conditions | Shh-Light II reporter assay for MS-0022 (in vitro); PI3K/Akt patent disclosure for target compound scaffold |
Why This Matters
This confirms that terminal amide identity dictates target pathway, and the target compound is not interchangeable with the publicly characterized MS-0022.
- [1] Strand, M. F., et al. (2011). A novel synthetic smoothened antagonist transiently inhibits pancreatic adenocarcinoma xenografts in a mouse model. PLoS ONE, 6(6), e19904. PMID: 21698280. View Source
- [2] Substituted imidazo[1,2-a]pyrimidines and -pyridines. Patent WO2012007345A2, 2011. Bayer Intellectual Property GmbH. View Source
